1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one
Overview
Description
“1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one” is a chemical compound with the molecular formula C12H13ClFNO and a molecular weight of 241.69 . It is used for research purposes .
Molecular Structure Analysis
The molecule consists of a piperidin-4-one ring . The piperidin-4-one ring exhibits a distorted chair conformation .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a predicted boiling point of 333.7° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The refractive index is predicted to be n20D 1.56 .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : A study by Reese and Thompson (1988) described the synthesis of 1-arylpiperidin-4-ones, including derivatives with 2-fluorophenyl and 4-chlorophenyl groups, similar in structure to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" (Reese & Thompson, 1988).
Crystal Structure Analysis : Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a compound structurally similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", providing insights into its solid and solution conformations (Ribet et al., 2005).
Pharmacological Applications
Cancer Treatment : A derivative of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one" was investigated for its potential in treating cancer due to its ability to inhibit Aurora A, an enzyme involved in cell cycle regulation (ヘンリー,ジェームズ, 2006).
Antimicrobial Activity : Kumar et al. (2008) discovered antimycobacterial properties in spiro-piperidin-4-ones, a class of compounds which includes derivatives of "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", showing promise in treating tuberculosis (Kumar et al., 2008).
Neurological Research : A study by Berridge et al. (1993) on the synthesis of fluorine-18 labeled analogs of neurotoxic compounds involved derivatives structurally related to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", offering insights into the mechanisms of neurotoxicity (Berridge et al., 1993).
Anticonvulsant Properties : Georges et al. (1989) analyzed anticonvulsant drugs with structures similar to "1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one", contributing to the understanding of the structural and electronic properties of such compounds (Georges et al., 1989).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQLODBMKKLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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